N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: is a synthetic organic compound characterized by the presence of a chlorophenyl group, an imidazole ring, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the imidazole derivative with a suitable thioacetamide precursor under controlled conditions.
Chlorophenyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the thioacetamide moiety can participate in redox reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-((1H-imidazol-2-yl)thio)acetamide: Lacks the phenyl group on the imidazole ring.
N-(3-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Contains a bromophenyl group instead of a chlorophenyl group.
N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)propionamide: Has a propionamide moiety instead of an acetamide moiety.
Uniqueness
N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the chlorophenyl group and the phenyl-substituted imidazole ring distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-13-5-4-6-14(11-13)20-16(22)12-23-17-19-9-10-21(17)15-7-2-1-3-8-15/h1-11H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRMJJCROVWJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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